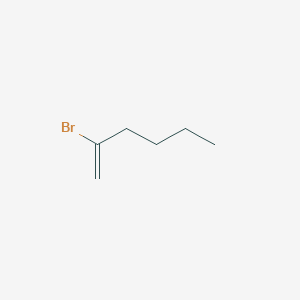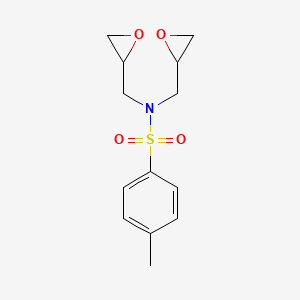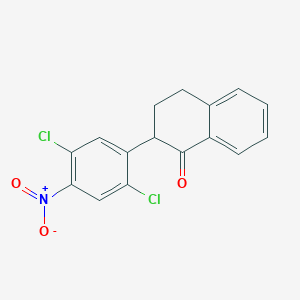
2-Propanol, copper(2+) salt (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 2-Propanol, copper(2+) salt can be synthesized through the reaction of copper(II) chloride with isopropanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion. The general reaction is as follows:
CuCl2+2C3H8O→Cu(C3H7O)2+2HCl
Industrial Production Methods: On an industrial scale, the production of 2-Propanol, copper(2+) salt involves similar reaction conditions but may include additional steps for purification and isolation. Techniques such as distillation and crystallization are commonly employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: 2-Propanol, copper(2+) salt can undergo oxidation reactions, where the copper(II) center is reduced to copper(I) or elemental copper.
Reduction: The compound can also participate in reduction reactions, particularly in the presence of strong reducing agents.
Substitution: It can undergo substitution reactions where the isopropoxide ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various ligands such as phosphines or amines.
Major Products Formed:
Oxidation: Copper(I) oxide, elemental copper.
Reduction: Copper(0) nanoparticles.
Substitution: Copper complexes with different ligands.
科学研究应用
Chemistry: 2-Propanol, copper(2+) salt is used as a catalyst in organic synthesis, particularly in reactions such as the Ullmann coupling and other cross-coupling reactions. Its ability to facilitate the formation of carbon-carbon bonds makes it valuable in the synthesis of complex organic molecules.
Biology: In biological research, this compound is explored for its potential antimicrobial properties. Copper ions are known to disrupt microbial cell membranes and interfere with enzyme function, making copper(II) isopropoxide a candidate for antimicrobial coatings and treatments.
Medicine: While direct medical applications are limited, the compound’s role in synthesizing biologically active molecules indirectly contributes to pharmaceutical research.
Industry: In the industrial sector, 2-Propanol, copper(2+) salt is used in the production of fine chemicals and as a precursor for other copper-containing compounds. Its catalytic properties are harnessed in various chemical manufacturing processes.
作用机制
The mechanism by which 2-Propanol, copper(2+) salt exerts its effects is primarily through its ability to act as a Lewis acid, facilitating various chemical reactions. The copper(II) center can coordinate with electron-rich species, stabilizing transition states and lowering activation energies. This coordination ability is crucial in catalytic cycles, where the copper center undergoes oxidation and reduction, enabling the transformation of substrates into desired products.
相似化合物的比较
Copper(II) acetate: Another copper(II) compound used in organic synthesis and catalysis.
Copper(II) chloride: Commonly used in the synthesis of other copper compounds and as a catalyst.
Copper(II) sulfate: Widely used in agriculture and as a precursor for other copper salts.
Uniqueness: 2-Propanol, copper(2+) salt is unique due to its specific ligand environment provided by the isopropoxide groups. This environment can influence the reactivity and selectivity of the compound in catalytic applications, making it distinct from other copper(II) salts.
属性
分子式 |
C3H8CuO |
|---|---|
分子量 |
123.64 g/mol |
IUPAC 名称 |
copper;propan-2-ol |
InChI |
InChI=1S/C3H8O.Cu/c1-3(2)4;/h3-4H,1-2H3; |
InChI 键 |
IWWKRVRLRWCPTD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)O.[Cu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![33-Methoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaen-22-ol](/img/structure/B12087937.png)

![5-{[Cyclopropyl(methyl)amino]methyl}-2-methoxyaniline](/img/structure/B12087948.png)

![6-[4-[(5-Chloro-1-oxopentyl)amino]phenyl]-4,5,6,7-tetrahydro-1-(4-methoxyphenyl)-7-oxo-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B12087956.png)



![1-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12087989.png)
![potassium;[(E)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhex-5-enylideneamino] sulfate](/img/structure/B12087992.png)

![7-chloro-5H-pyridazino[4,5-b]quinoline-1,4,10-trione](/img/structure/B12088005.png)


